

Application Note: HPLC Analysis of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B556010

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Introduction

2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA) is a cyclic sulfur-containing amino acid analogue. As a derivative of the thiazoline scaffold, it is of interest in pharmaceutical research due to the diverse biological activities associated with this class of compounds. Accurate and reliable analytical methods are crucial for the quantification of ACTA in various stages of drug development, including synthesis, formulation, and in vitro studies. This application note provides a detailed protocol for the analysis of ACTA using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical principles for similar thiazoline and thiazolidine carboxylic acid derivatives.

Principle

This method utilizes reverse-phase HPLC to separate **2-Amino-4,5-dihydrothiazole-4-carboxylic acid** from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector. Due to the potential for a weak chromophore in the native molecule, a derivatization step may be required to enhance UV absorbance and achieve desired sensitivity. An alternative approach using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also discussed, which offers higher sensitivity and specificity.

Apparatus and Reagents

Apparatus

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.
- Analytical balance.
- pH meter.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).

Reagents

- **2-Amino-4,5-dihydrothiazole-4-carboxylic acid** (ACTA) reference standard.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC grade or purified).
- Formic acid (reagent grade).
- Optional Derivatization Reagent: 4-bromoethyl-7-methoxycoumarin.[\[1\]](#)

Experimental Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh approximately 10 mg of ACTA reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile, 50:50 v/v).

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 $\mu\text{g}/\text{mL}$ to 100 $\mu\text{g}/\text{mL}$.

Sample Preparation

The sample preparation will vary depending on the matrix.

- For Bulk Drug Substance:
 - Accurately weigh approximately 10 mg of the ACTA sample and transfer it to a 10 mL volumetric flask.
 - Dissolve in and dilute to volume with the mobile phase.
 - Filter an aliquot through a 0.45 μm syringe filter before injection.
- For Pharmaceutical Formulations:
 - Determine the average weight of the formulation unit (e.g., tablet).
 - Grind a representative number of units to a fine powder.
 - Accurately weigh a portion of the powder equivalent to 10 mg of ACTA and transfer it to a 10 mL volumetric flask.
 - Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
 - Dilute to volume with the mobile phase and mix well.
 - Centrifuge or filter a portion of the solution to remove excipients.
 - Further dilute with the mobile phase if necessary to fall within the calibration range.

Chromatographic Conditions

The following conditions are a starting point and may require optimization.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	0.1% Formic acid in Water : Acetonitrile (95:5, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 210 nm
Run Time	10 minutes

Optional Derivatization Protocol

For enhanced sensitivity, derivatization with 4-bromoethyl-7-methoxycoumarin can be performed.[\[1\]](#)

- To 100 µL of the sample or standard solution, add 100 µL of a 1 mg/mL solution of 4-bromoethyl-7-methoxycoumarin in acetonitrile.
- Add 50 µL of a 1% triethylamine solution in acetonitrile as a catalyst.
- Heat the mixture at 60 °C for 30 minutes.
- Cool to room temperature and inject into the HPLC system.
- The detection wavelength for the derivatized product should be optimized, likely in the range of 320-360 nm.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

Parameter	Result
Linearity ($\mu\text{g/mL}$)	1 - 100
Correlation Coefficient (r^2)	> 0.999
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined
Retention Time (min)	To be determined

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

- Specificity: Analyze a blank, a placebo (if applicable), and the ACTA standard to demonstrate that there is no interference at the retention time of the analyte.
- Linearity: Analyze a series of at least five concentrations of the ACTA standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
- Precision:
 - Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution.
 - Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, or on different equipment.
- Accuracy: Perform recovery studies by spiking a placebo or a known sample with known amounts of ACTA at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

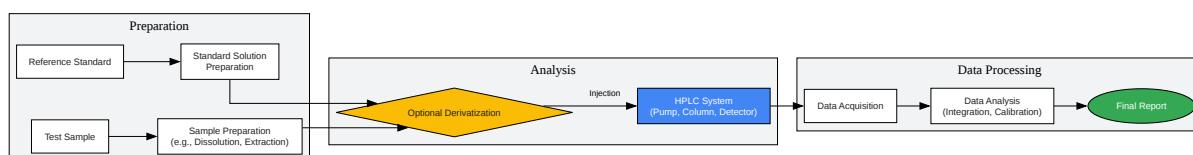
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method: LC-MS/MS

For higher sensitivity and selectivity, especially for analysis in biological matrices, an LC-MS/MS method is recommended. The chromatographic conditions can be similar to the HPLC-UV method, but the detection is performed using a mass spectrometer. A previously reported method for the closely related 2-aminothiazoline-4-carboxylic acid (ATCA) in biological samples can serve as a starting point.[1][2][3]

Experimental Workflow and Signaling Pathways

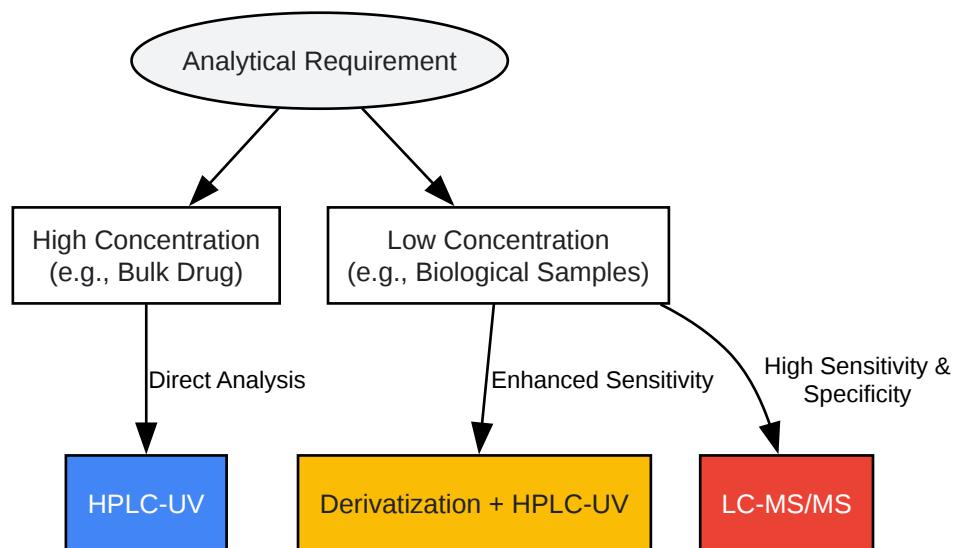
The logical workflow for the HPLC analysis of **2-Amino-4,5-dihydrothiazole-4-carboxylic acid** is depicted below.



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Caption: Workflow for the HPLC analysis of ACTA.

The logical relationship for method selection based on analytical requirements is outlined below.



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Caption: Method selection guide for ACTA analysis.

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References

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